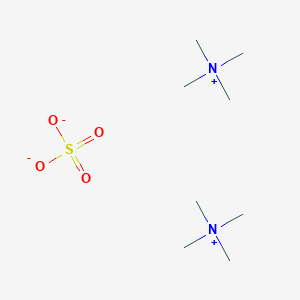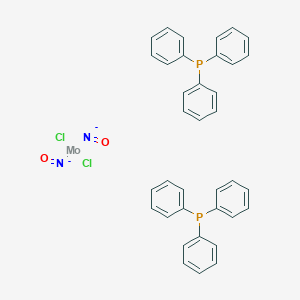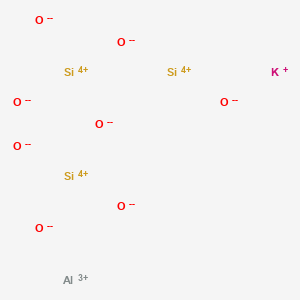
N4-乙酰胞嘧啶
描述
N4-Acetylcytosine (ac4C) is a chemically modified nucleoside present in RNA, conserved across various life forms. It plays a crucial role in the stability and regulation of mRNA translation. Being an important part of the 'epitranscriptome', ac4C adds a layer of regulatory complexity to RNA structure and function (Karthiya et al., 2020).
Synthesis Analysis
The formation of ac4C in RNA is closely related to the enzyme N-acetyltransferase 10 (NAT10). NAT10 plays a crucial role in the acetylation of cytidine in RNA, thus forming ac4C. This modification is prevalent in various RNA forms, including mRNA, tRNA, and rRNA (Jin et al., 2020). Syntheses of ac4C-containing compounds, like N4, 2', 3', 5'-Tetraacylcytidines, have been achieved through methods involving stannic chloride catalysis (Sugiura et al., 1988).
Molecular Structure Analysis
The molecular structure of ac4C has been studied through methods like infrared and FT-Raman spectroscopy. These studies have indicated the presence of stable conformers of ac4C, with the most stable conformer containing an intramolecular six-membered ring (Zhou et al., 2013).
Chemical Reactions and Properties
ac4C is involved in key RNA functions such as codon recognition during translation. Its unique structure allows for specific interactions with other RNA components, influencing RNA stability and function. The conformation of ac4C in RNA, particularly in tRNA, facilitates the correct reading of codons (Parthasarathy et al., 1978).
Physical Properties Analysis
The physical properties of ac4C, particularly its conformational characteristics, have been studied using nuclear magnetic resonance spectroscopy. These studies show that ac4C predominantly takes the C3'-endo form, which is important for the stability of tRNA's tertiary structure (Kawai et al., 1989).
Chemical Properties Analysis
The chemical signature of ac4C in RNA has been characterized, showing its unique susceptibility to borohydride-based reduction. This unique reactivity helps in analyzing cellular RNA acetylation and understanding the impact of this modification on biology and disease (Thomas et al., 2018).
科学研究应用
基因调控和生物功能:ac4C是一种化学修饰的核苷酸,存在于tRNA和rRNA中,并在人类和酵母mRNA中发现。它有助于在翻译过程中正确读取密码子,提高翻译效率,并稳定mRNA。ac4C与N-乙酰转移酶10(NAT10)及其辅助因子密切相关,影响各种人类疾病,尤其是癌症的发展、进展和预后 (Jin, Xu, Zou, & Duan, 2020)。
分子结构和振动光谱:N4-乙酰胞嘧啶的分子结构已经被表征,揭示了四种稳定构象的存在。其振动波数及相应的归属已被确定,有助于我们理解其分子行为 (Zhou, Zhai, & Xuan, 2013)。
RNA乙酰化的化学标志:已开发了一种敏感的化学方法来定位RNA中的ac4C,可定量分析细胞RNA乙酰化,并研究核糖体生物合成过程中的RNA乙酰化 (Thomas et al., 2018)。
增强翻译效率:已证明mRNA中的ac4C由NAT10催化,导致mRNA稳定性增加和翻译效率提高。这种修饰在调控mRNA翻译中起着重要作用 (Arango et al., 2018)。
预测mRNA中的修饰位点:开发了像PACES这样的预测器,用于在人类mRNA中识别ac4C位点,有助于识别可能的修饰序列,增进我们对ac4C在mRNA调控中的作用的理解 (Zhao, Zhou, Cui, & Zhou, 2019)。
生理双链稳定:对ac4C的合成和生物物理特性研究揭示了其在生理环境中稳定RNA双链的作用,阐明了其在生物学和疾病中的功能 (Bartee, Nance, & Meier, 2022)。
在mRNA中识别ac4C:已开发了像XG-ac4C这样的机器学习模型,用于识别mRNA中的ac4C位点,增进我们对ac4C在mRNA稳定性和调控中的作用的理解 (Alam, Tayara, & Chong, 2020)。
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
N-(2-oxo-1H-pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCKBIINTQEGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163354 | |
| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Acetylcytosine | |
CAS RN |
14631-20-0 | |
| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14631-20-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-Acetylcytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)












